N-[(2E)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide
Description
"N-[(2E)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide" is a benzamide derivative featuring a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 1,3-benzodioxole moiety and a sulfone group (5,5-dioxide). This structure combines electron-rich aromatic systems (benzodioxole and benzamide) with a sulfone-containing heterocycle, which may enhance stability and influence biological activity.
Properties
Molecular Formula |
C20H18N2O5S2 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]benzamide |
InChI |
InChI=1S/C20H18N2O5S2/c23-19(14-4-2-1-3-5-14)21-20-22(15-10-29(24,25)11-18(15)28-20)9-13-6-7-16-17(8-13)27-12-26-16/h1-8,15,18H,9-12H2 |
InChI Key |
RXCMKUGVRHFVTE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)C3=CC=CC=C3)N2CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide typically involves multi-step organic reactions. One common method involves the condensation of 1,3-benzodioxole with a thiazole derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate and requires a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide group allows for nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMF, DMSO, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[(2E)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2E)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Core Heterocycles
Substituent Profiles
- Benzodioxole vs.
- Sulfone vs. Thione/Carbonyl : The sulfone in the target contrasts with thione (e.g., compound 12 in ) or carbonyl groups in analogs, which may affect redox properties and target binding .
Physical and Spectral Data Comparison
Table 1: Key Physical Properties
Table 2: NMR Spectral Highlights
Bioactivity and Computational Insights
- Structural Similarity & Bioactivity : Compounds with shared benzamide/heterocyclic cores (e.g., 8a–d) often exhibit enzyme inhibitory or antimicrobial activities. Computational studies () suggest that the target’s benzodioxole and sulfone groups may enhance binding to targets like cyclooxygenases or kinases via hydrophobic and polar interactions .
- Molecular Networking : MS/MS-based clustering () could group the target with benzamide analogs, as fragmentation patterns correlate with structural motifs .
Biological Activity
The compound N-[(2E)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide represents a unique structure with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a thiazole ring and a benzodioxole moiety. Its chemical formula can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₂O₄S
- Molecular Weight : 358.41 g/mol
Structural Features
| Feature | Description |
|---|---|
| Benzodioxole Group | Contributes to potential antioxidant activity |
| Thiazole Ring | Associated with anticancer properties |
| Amide Linkage | Enhances solubility and bioavailability |
Anticancer Properties
Research indicates that compounds featuring thiazole rings exhibit significant anticancer activity. In particular, studies have shown that thiazole derivatives can induce apoptosis in various cancer cell lines.
- Mechanism of Action : The presence of the thiazole moiety is critical for cytotoxic activity. It has been observed that modifications in the phenyl ring can enhance this activity. For instance, compounds with electron-donating groups at specific positions on the phenyl ring showed increased potency against cancer cells .
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxic effects of thiazole derivatives:
- Compound Tested : A derivative similar to the target compound.
- Cell Lines Used : Jurkat (T-cell leukemia) and A-431 (epidermoid carcinoma).
- Results : The compound exhibited an IC50 of 1.98 µg/mL against A-431 cells, indicating significant anticancer potential .
Antioxidant Activity
The benzodioxole component is known for its antioxidant properties. Compounds containing this moiety can scavenge free radicals and protect cells from oxidative stress.
The antioxidant activity is attributed to the ability of the benzodioxole moiety to donate electrons, thereby neutralizing reactive oxygen species (ROS). This property is particularly beneficial in preventing cellular damage associated with cancer progression.
Anti-inflammatory Effects
Preliminary studies suggest that compounds similar to the target compound may possess anti-inflammatory properties. The thiazole ring has been linked to inhibition of pro-inflammatory cytokines.
In Vitro Studies
In vitro assays demonstrated that thiazole derivatives could reduce the production of TNF-alpha and IL-6 in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases .
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Inhibits cytokine production |
Comparative Analysis of Thiazole Derivatives
A comparative analysis of various thiazole derivatives reveals their biological activities:
| Compound | IC50 (µg/mL) | Activity Type |
|---|---|---|
| Compound 1 | 1.61 | Anticancer |
| Compound 2 | 1.98 | Anticancer |
| Compound 3 | 23.30 | Antioxidant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
